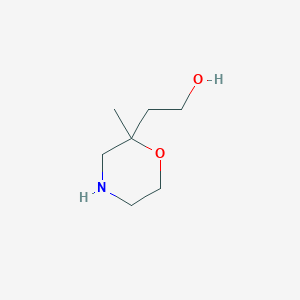

2-(2-Methylmorpholin-2-yl)ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-Methylmorpholin-2-yl)ethanol is a synthetic compound that has garnered attention due to its unique chemical properties and potential applications in various fields. It is a heterocyclic compound containing both nitrogen and oxygen atoms within its structure, making it a versatile building block in organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylmorpholin-2-yl)ethanol typically involves the reaction of 2-methylmorpholine with ethylene oxide. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

Starting Materials: 2-methylmorpholine and ethylene oxide.

Reaction Conditions: The reaction is usually conducted in the presence of a catalyst, such as a strong base (e.g., sodium hydroxide), at elevated temperatures.

Product Isolation: The product is then isolated through distillation or crystallization techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced purification methods, such as chromatography, ensures the high purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Methylmorpholin-2-yl)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The nitrogen atom in the morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various alcohols, ketones, and substituted morpholine derivatives, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

2-(2-Methylmorpholin-2-yl)ethanol has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new materials.

Biology: The compound is used in the study of enzyme mechanisms and as a reagent in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mecanismo De Acción

The mechanism of action of 2-(2-Methylmorpholin-2-yl)ethanol involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell growth, differentiation, and metabolism.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(4-Methylmorpholin-2-yl)ethanol

- 2-(2,6-Dimethylmorpholin-4-yl)ethanamine

- 2-Methylmorpholine

Uniqueness

Compared to similar compounds, 2-(2-Methylmorpholin-2-yl)ethanol is unique due to its specific substitution pattern on the morpholine ring. This structural feature imparts distinct chemical properties, such as reactivity and solubility, making it particularly useful in certain synthetic applications and research contexts.

Actividad Biológica

2-(2-Methylmorpholin-2-yl)ethanol, also known by its chemical name and CAS number 1251618-55-9, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its morpholine structure, which contributes to its interaction with various biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula: C_7H_17NO_2

- Molecular Weight: 145.22 g/mol

- IUPAC Name: this compound

The biological activity of this compound primarily involves its interaction with neurotransmitter systems and enzymes. Key mechanisms include:

- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes such as α-glucosidase, which is crucial for carbohydrate metabolism. This inhibition can lead to altered glycemic control, making it a candidate for diabetes management .

- Neurotransmitter Modulation : The morpholine moiety allows for interaction with neurotransmitter receptors, which may influence mood and cognitive functions. Studies suggest potential applications in treating psychiatric disorders .

- Antimicrobial Activity : Some studies have explored the compound's efficacy against various microbial strains, indicating a potential role in developing new antimicrobial agents.

Biological Activity Data Table

Case Study 1: Enzyme Inhibition

A study published in PMC examined the effects of this compound on α-glucosidase activity. The findings demonstrated a significant reduction in enzyme activity at varying concentrations, suggesting its potential as an antidiabetic agent. The study reported an IC50 value indicating effective inhibition at low concentrations, highlighting its therapeutic potential in managing postprandial hyperglycemia .

Case Study 2: Neuropharmacological Effects

Research conducted on the neuropharmacological properties of this compound revealed that it modulates serotonin and dopamine pathways. In animal models, administration led to increased levels of these neurotransmitters, which correlated with improved mood and reduced anxiety-like behaviors. This suggests that this compound may have applications in treating anxiety disorders .

Case Study 3: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of various morpholine derivatives, this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. The results indicated a dose-dependent response, with higher concentrations leading to increased inhibition zones in agar diffusion assays.

Propiedades

IUPAC Name |

2-(2-methylmorpholin-2-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-7(2-4-9)6-8-3-5-10-7/h8-9H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYKGTACJFSFPAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCCO1)CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.